molecular formula C15H16F3NO B11839675 1,2,2,4-Tetramethyl-7-(trifluoromethyl)-1,2-dihydroquinoline-6-carbaldehyde

1,2,2,4-Tetramethyl-7-(trifluoromethyl)-1,2-dihydroquinoline-6-carbaldehyde

Cat. No.: B11839675
M. Wt: 283.29 g/mol
InChI Key: WBEVRIRRQHOZTA-UHFFFAOYSA-N
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Description

1,2,2,4-Tetramethyl-7-(trifluoromethyl)-1,2-dihydroquinoline-6-carbaldehyde is a high-value chemical building block designed for advanced organic synthesis and medicinal chemistry research. This compound features a dihydroquinoline core, a versatile scaffold recognized for its significance in developing pharmacologically active molecules . The molecule is strategically functionalized with a reactive carbaldehyde group at the 6-position and a metabolically stable trifluoromethyl group at the 7-position. The aldehyde group is a critical handle for further chemical transformations, enabling researchers to synthesize a diverse array of complex molecular architectures. It readily participates in condensation reactions to generate novel heterocyclic assemblies such as coumarin derivatives, oxazolones, and other fused ring systems . These synthesized libraries are valuable for in silico and high-throughput screening campaigns to identify new therapeutic leads. Dihydroquinoline derivatives are noted in scientific literature for their broad range of potential biological activities. Based on PASS-assisted predictions for closely related structures, compounds in this class may show promise as inhibitors for specific enzymes and possess antiallergic, antiasthmatic, and antiarthritic properties . Furthermore, the dihydroquinoline scaffold is associated with potent antioxidant activity, which can be investigated for managing oxidative stress-related conditions . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can utilize this compound to explore new chemical space, develop structure-activity relationships (SAR), and create novel molecules for various investigative purposes.

Properties

Molecular Formula

C15H16F3NO

Molecular Weight

283.29 g/mol

IUPAC Name

1,2,2,4-tetramethyl-7-(trifluoromethyl)quinoline-6-carbaldehyde

InChI

InChI=1S/C15H16F3NO/c1-9-7-14(2,3)19(4)13-6-12(15(16,17)18)10(8-20)5-11(9)13/h5-8H,1-4H3

InChI Key

WBEVRIRRQHOZTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C(=C2)C(F)(F)F)C=O)C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,4-Tetramethyl-7-(trifluoromethyl)-1,2-dihydroquinoline-6-carbaldehyde typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.

    Introduction of Substituents: The methyl and trifluoromethyl groups can be introduced through alkylation and trifluoromethylation reactions, respectively.

    Formylation: The aldehyde group can be introduced via formylation reactions such as the Vilsmeier-Haack reaction.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, catalysts, and purification techniques to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2,2,4-Tetramethyl-7-(trifluoromethyl)-1,2-dihydroquinoline-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized products.

    Reduction: Reduction of the aldehyde group to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions may vary depending on the specific substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,2,4-Tetramethyl-7-(trifluoromethyl)-1,2-dihydroquinoline-6-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three key analogues:

Compound Substituents Key Properties
1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde No 7-trifluoromethyl group Synthesized via VH formylation; lower lipophilicity; used in nitrile synthesis .
7-Hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde 7-hydroxy instead of 7-CF₃ Forms cyclic pyranoquinolinones via reactions with malononitrile .
6-Formyl-N-methyl-2,2,4-trimethyl-1,2-dihydroquinoline N-methylated; lacks 7-CF₃ and one methyl group Reacts with hydroxylamine to form nitriles in 48% yield .
1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbonitrile Carbaldehyde replaced by nitrile Higher thermal stability; synthesized via carbaldehyde-to-nitrile conversion .

Key Observations :

  • N-methylation in analogues reduces steric hindrance, improving reactivity in nucleophilic substitutions .
  • Hydroxy vs. trifluoromethyl substitution at the 7-position shifts applications: hydroxy derivatives favor cyclization reactions, while CF₃ derivatives are prioritized in medicinal chemistry for enhanced bioavailability .
Aldoxime–Nitrile Conversion

The target compound’s carbaldehyde undergoes nitrile formation with hydroxylamine hydrochloride in pyridine, yielding 48% nitrile product. This contrasts with N-methylated analogues (e.g., 6-formyl-N-methyl-2,2,4-trimethyl-1,2-dihydroquinoline), which achieve similar yields but require shorter reaction times (3 hours vs. 5 hours for non-methylated derivatives) .

Cyclization Reactions

When reacted with malononitrile, the target compound forms pyrano[3,2-g]quinolin-2-ones. However, its 7-CF₃ group may sterically hinder cyclization compared to 7-hydroxy analogues, which proceed more efficiently under identical conditions .

Fluorescent Tagging

Physicochemical and Commercial Considerations

  • Lipophilicity: The trifluoromethyl group increases logP compared to hydroxy or non-substituted derivatives, enhancing membrane permeability .
  • Thermal Stability: Carbaldehyde derivatives generally exhibit lower melting points than nitriles or fully aromatic quinoline systems .

Biological Activity

1,2,2,4-Tetramethyl-7-(trifluoromethyl)-1,2-dihydroquinoline-6-carbaldehyde is a synthetic compound that belongs to the class of quinolines. Its unique structure incorporates both trifluoromethyl and aldehyde functional groups, which contribute to its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and agrochemicals.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research has shown that derivatives of quinolines can effectively inhibit the growth of various bacteria and fungi. The mechanism often involves interference with DNA replication and repair processes.

Table 1: Antimicrobial Activity of Quinolines

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CCandida albicans8 µg/mL

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Research indicates that quinoline derivatives can act as inhibitors of specific kinases involved in cancer progression. For example, some studies have demonstrated that certain modifications to the quinoline structure enhance its efficacy against various cancer cell lines.

Case Study: Inhibition of c-KIT Kinase

A notable case study involved the testing of related compounds against c-KIT kinase, which is often mutated in gastrointestinal stromal tumors (GISTs). The study reported that specific derivatives exhibited nanomolar potency against both wild-type and mutant forms of the kinase.

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The trifluoromethyl group enhances lipophilicity and may improve membrane permeability, facilitating cellular uptake.

Table 2: Mechanism Insights

MechanismDescription
DNA IntercalationDisruption of DNA structure leading to replication errors
Enzyme InhibitionBinding to active sites on kinases
Membrane DisruptionAlteration of lipid bilayer integrity

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Toxicity and Safety Profile

Preliminary toxicity assessments suggest that while the compound exhibits promising biological activity, further studies are necessary to evaluate its safety profile comprehensively. Toxicological evaluations are crucial for determining potential side effects and therapeutic windows.

Q & A

Q. What established synthetic routes exist for 1,2,2,4-Tetramethyl-7-(trifluoromethyl)-1,2-dihydroquinoline-6-carbaldehyde, and what critical parameters influence reaction efficiency?

The compound can be synthesized via condensation reactions using aldehydes and dihydroquinoline precursors under reflux conditions. For example, evidence shows that similar dihydroquinoline derivatives are synthesized by reacting carbaldehyde intermediates with acetic anhydride (Ac₂O) under reflux, followed by purification via column chromatography . Critical parameters include reaction temperature (reflux ensures activation energy), solvent choice (e.g., THF for solubility and steric hindrance mitigation), and catalyst selection (e.g., triethylamine for deprotonation). Monitoring via thin-layer chromatography (TLC) is essential to track reaction progress .

Q. How can NMR spectroscopy confirm the structure and purity of this compound?

¹H NMR is critical for confirming the dihydroquinoline scaffold and substituent positions. For example, in related compounds, the methyl groups at positions 1,2,2,4 appear as distinct singlets (δ 1.2–1.5 ppm), while the trifluoromethyl group (CF₃) resonates as a quartet (δ ~120 ppm in ¹⁹F NMR). The aldehyde proton typically shows a sharp singlet near δ 9.8–10.2 ppm. Integration ratios and coupling patterns (e.g., absence of splitting for quaternary methyl groups) validate structural assignments . Purity is assessed via absence of extraneous peaks and consistent integration values.

Q. What are the common intermediates in synthesizing this compound, and how are they characterized?

Key intermediates include 2-chloroquinoline-3-carbaldehyde derivatives and dihydroquinoline precursors. These intermediates are characterized using melting point analysis, TLC (Rf comparison), and spectroscopic methods (FT-IR for aldehyde C=O stretches at ~1700 cm⁻¹). For example, 2-hydroxy-1,2-dihydroquinoline-3-carbaldehyde derivatives are precipitated as yellow solids and confirmed via ¹H NMR .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Contradictions (e.g., unexpected splitting in NMR or IR band shifts) may arise from tautomerism, impurities, or crystallographic disorder. Cross-validation with X-ray crystallography (using SHELXL for refinement) provides unambiguous structural confirmation . For instance, if the aldehyde group exhibits anomalous coupling, single-crystal X-ray diffraction can clarify spatial arrangements. Additionally, high-resolution mass spectrometry (HRMS) resolves molecular formula discrepancies .

Q. What computational methods predict the electronic effects of the trifluoromethyl group on reactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the CF₃ group, which stabilizes the quinoline ring via inductive effects. Frontier molecular orbital (FMO) analysis predicts nucleophilic attack sites, while electrostatic potential maps highlight regions susceptible to electrophilic substitution. These models align with experimental observations of reduced basicity compared to non-fluorinated analogues .

Q. What strategies optimize reaction yields when steric hindrance from tetramethyl groups occurs?

Steric hindrance from the 1,2,2,4-tetramethyl groups can be mitigated by:

  • Using high-boiling solvents (e.g., DMF) to enhance solubility.
  • Employing bulky catalysts (e.g., Pd(PPh₃)₄) to stabilize transition states .
  • Slow addition of reagents under high-dilution conditions to reduce intermolecular interactions . Reaction progress should be monitored via HPLC to identify byproducts and adjust stoichiometry.

Q. How to analyze the compound’s stability under varying storage conditions?

Accelerated stability studies involve storing the compound at 40°C/75% relative humidity (ICH guidelines). Degradation is tracked via:

  • HPLC to quantify purity loss (e.g., column: C18, mobile phase: acetonitrile/water).
  • Differential scanning calorimetry (DSC) to detect polymorphic transitions.
  • FT-IR to identify hydrolytic breakdown (e.g., aldehyde oxidation to carboxylic acid) .

Q. What are the key reactivity differences between this compound and non-fluorinated analogues?

The CF₃ group increases electrophilicity at the aldehyde position, making it more reactive toward nucleophiles (e.g., Grignard reagents). In contrast, non-fluorinated analogues exhibit slower reaction kinetics. Additionally, the electron-deficient quinoline ring resists electrophilic substitution but undergoes regioselective functionalization at the 6-position due to steric and electronic effects .

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